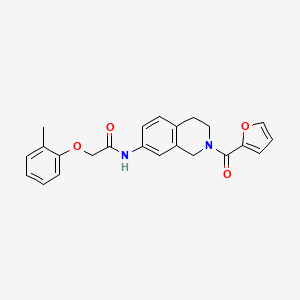

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-16-5-2-3-6-20(16)29-15-22(26)24-19-9-8-17-10-11-25(14-18(17)13-19)23(27)21-7-4-12-28-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZCBXPWCPCSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization at the C7 Position

Introducing an amino group at C7 necessitates nitration followed by reduction. Nitration of THIQ with nitric acid in sulfuric acid selectively targets the C7 position, yielding 7-nitro-THIQ. Catalytic hydrogenation (H₂/Pd-C) or treatment with tin(II) chloride reduces the nitro group to an amine, providing 7-amino-THIQ.

Preparation of the Furan-2-carbonyl Moiety

Furan-2-carbonyl derivatives are synthesized via acyl chloride formation from furan-2-carboxylic acid. Treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to furan-2-carbonyl chloride, a key electrophile for subsequent acylation. Alternative routes include cyanogen bromide-mediated cyanidation of furan, though this method is less common due to handling challenges.

Synthesis of 2-(o-Tolyloxy)acetic Acid

The 2-(o-tolyloxy)acetic acid side chain is prepared via alkaline condensation of o-cresol and chloroacetic acid. In a continuous flow reactor, o-cresol reacts with sodium hydroxide to form sodium o-cresolate, which subsequently undergoes nucleophilic substitution with chloroacetic acid at 60–80°C. Acidification with hydrochloric acid yields 2-(o-tolyloxy)acetic acid in >85% purity.

Coupling Strategies for Assembly

Acylation of the THIQ Core

The C2 position of 7-amino-THIQ is acylated with furan-2-carbonyl chloride under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, while tetrahydrofuran (THF) serves as the solvent. This step proceeds at 0°C to room temperature, achieving 70–80% yield.

Amide Bond Formation at C7

The 7-amino group is coupled with 2-(o-tolyloxy)acetic acid using carbodiimide-based reagents . N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide formation at 25°C. Alternatively, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enhances efficiency for sterically hindered amines, yielding the target compound in 65–75% isolated yield.

Optimization and Characterization

Reaction Monitoring

Progress is tracked via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Key spectral data include:

Yield Optimization Table

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| THIQ synthesis | POCl₃, 80°C, 6h | 75 | |

| Furan-2-carbonyl acylation | SOCl₂, THF, TEA, 0°C | 78 | |

| Amide coupling | EDC/HOBt, DMF, 25°C | 72 |

Challenges and Alternatives

- Regioselectivity : Competing acylation at THIQ’s N1 position is mitigated by transient protection with Boc groups.

- Light Sensitivity : Reactions involving unsaturated intermediates require amber glassware.

- Alternative Coupling Agents : PyBOP and HATU offer higher yields for low-nucleophilicity amines but increase cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide can undergo several types of chemical reactions, including:

Oxidation: Involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Utilizing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: Both electrophilic and nucleophilic substitutions can occur at various positions on the compound, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents used include strong acids or bases for substitution reactions, mild reducing agents for selective reductions, and oxidizing agents for controlled oxidation reactions. Conditions such as solvent choice, temperature, and reaction time are optimized based on the desired reaction pathway.

Major Products

Major products of these reactions include derivatives with modified functional groups, such as alcohols, carboxylic acids, or substituted aromatic compounds. These derivatives can further be investigated for their unique properties.

Scientific Research Applications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide has found applications in various scientific fields:

Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and receptor binding assays.

Medicine: Potential therapeutic applications in drug design, particularly for targeting neurological and inflammatory pathways.

Industry: Employed in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on its target:

Molecular Targets: It interacts with enzymes and receptors, potentially inhibiting their activity or modulating their signaling pathways.

Pathways Involved: It can influence pathways related to neurotransmission, inflammation, and cellular metabolism, leading to a range of biological effects.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

The following table summarizes key structural and synthetic differences between N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide and related compounds from the literature:

Key Structural and Functional Differences:

In contrast, analogs in feature benzylcarbamoyl methyl groups, which enhance hydrophobic interactions with OX1R. Furan’s electron-rich nature may alter binding kinetics compared to bulkier benzyl groups .

Position 7 Substitutions: The o-tolyloxyacetamide group in the target compound combines steric bulk (ortho-methyl) with hydrogen-bonding capacity (amide). This contrasts with alkoxy or sulfonamide groups in analogs (e.g., 7-phenoxybutoxy in ), which prioritize lipophilicity for membrane permeability .

Synthetic Yields: High-yield analogs (e.g., 82% for compound 24 ) utilize straightforward alkylation or Mitsunobu reactions. The target compound’s synthesis may involve more complex steps (e.g., coupling of furan-2-carbonyl chloride), though specific protocols are unavailable in the evidence .

Receptor Selectivity: Substitutions at positions 6 and 7 critically influence OX1R binding. For example, 24 (7-phenoxybutoxy) achieves nanomolar potency, while bulkier groups (e.g., trimethoxyphenyl in 52) reduce activity . The o-tolyloxy group’s steric effects in the target compound could similarly modulate selectivity.

Research Findings and Implications

- Synthetic Challenges : The furan-2-carbonyl group may require protective strategies during synthesis to prevent ring-opening reactions, unlike benzyl-based analogs that are more stable under standard conditions .

- Structure-Activity Relationship (SAR) :

- Methoxy groups at positions 6/7 enhance OX1R binding (e.g., 20 , 24 ), but their replacement with acetamide or tolyloxy groups (as in the target compound) may shift selectivity toward other targets (e.g., opioid receptors) .

- The absence of methoxy groups in the target compound suggests a divergent SAR profile compared to OX1R-focused analogs.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a furan ring and a tetrahydroisoquinoline moiety, which are known for their roles in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This includes:

- A furan ring

- A tetrahydroisoquinoline moiety

- An o-tolyloxy group attached to an acetamide

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The furan and tetrahydroisoquinoline structures facilitate π-π stacking interactions and hydrogen bonding with enzyme residues.

- Receptor Binding : Similar to other biologically active compounds, it may interact with receptors involved in cellular signaling pathways, potentially modulating their activities.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of the compound on specific enzymes related to metabolic pathways. The results showed that the compound exhibited significant inhibition with an IC50 value reflecting its potency in enzyme binding.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains demonstrated that this compound displayed antimicrobial properties. The minimum inhibitory concentration (MIC) values indicated effective activity against both Gram-positive and Gram-negative bacteria.

Case Study 3: Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines. The results suggested that the compound induced apoptosis in cancer cells at certain concentrations while exhibiting low toxicity to normal cells.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Coupling of the tetrahydroisoquinoline core with furan-2-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) .

- Step 2 : Introduction of the o-tolyloxy acetamide group via nucleophilic acyl substitution, optimized at 60–80°C in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Critical parameters include strict moisture control, stoichiometric ratios of reagents, and real-time monitoring via TLC or LC-MS .

Q. How can structural characterization of this compound be systematically validated?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : - and -NMR to confirm regioselectivity of substituents (e.g., furan carbonyl at δ 160–165 ppm, o-tolyl protons at δ 6.8–7.2 ppm) .

- IR : Peaks at 1650–1700 cm (amide C=O) and 1250–1300 cm (aryl ether C-O) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and rule out impurities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s assay) or NMDA receptors (calcium flux assays), given structural analogs’ activity in these pathways .

- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cell lines to assess safety thresholds (IC determination) .

- Solubility : Shake-flask method in PBS (pH 7.4) to inform formulation strategies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in receptor-binding data?

Discrepancies between in vitro and in vivo activity (e.g., NMDA receptor modulation vs. poor CNS penetration) can be addressed via:

- Molecular Dynamics Simulations : Analyze ligand-receptor interactions (e.g., binding free energy, hydrogen bonding with GluN2B subunit) .

- ADMET Prediction : Use tools like SwissADME to predict blood-brain barrier permeability and metabolic stability .

- Docking Studies : Compare binding poses with known antagonists (e.g., ifenprodil) to identify steric clashes or electronic mismatches .

Q. What methodologies optimize regioselectivity during furan-2-carbonyl attachment?

Competing reactions (e.g., O-acylation vs. N-acylation) can be minimized by:

- Protecting Groups : Temporarily block the tetrahydroisoquinoline NH with Boc before acylating the 2-position .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in low-polarity solvents (e.g., THF) .

- Kinetic Control : Maintain temperatures <0°C during acyl chloride addition to favor thermodynamic control .

Q. How should conflicting cytotoxicity and therapeutic activity data be reconciled?

If the compound shows potent enzyme inhibition but high cytotoxicity:

- Dose-Response Analysis : Refine IC values across multiple cell lines to identify selective indices .

- Metabolite Profiling : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides) that may cause off-target toxicity .

- Structural Analog Comparison : Replace the o-tolyloxy group with electron-deficient aryl ethers to reduce metabolic activation .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress?

- HPLC-DAD : Track intermediates using a C18 column (gradient: 10→90% acetonitrile in 20 min) .

- In Situ IR Spectroscopy : Monitor carbonyl formation (e.g., disappearance of amine peaks at 3300 cm) .

Q. How can stereochemical purity be ensured during synthesis?

- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol, 85:15) to resolve enantiomers .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.